Cas no 1249991-87-4 (Benzenemethanesulfonyl chloride, α-methyl-3-nitro-)

Benzenemethanesulfonyl chloride, α-methyl-3-nitro-, is a specialized sulfonylating reagent used in organic synthesis, particularly for introducing the benzenemethanesulfonyl (mesyl) group into target molecules. The presence of both the α-methyl and 3-nitro substituents enhances its reactivity and selectivity in nucleophilic substitution reactions, making it valuable for constructing complex intermediates in pharmaceuticals and agrochemicals. Its electron-withdrawing nitro group further stabilizes reactive intermediates, improving yield and efficiency in sulfonylation processes. The compound is typically handled under anhydrous conditions due to its sensitivity to moisture. Its structural features make it a useful tool for researchers developing sulfonamide derivatives or modifying biologically active compounds.
Benzenemethanesulfonyl chloride, α-methyl-3-nitro- structure
1249991-87-4 structure
Product Name:Benzenemethanesulfonyl chloride, α-methyl-3-nitro-
CAS No:1249991-87-4
MF:C8H8ClNO4S
MW:249.671420097351
CID:5167822
Update Time:2025-10-05

Benzenemethanesulfonyl chloride, α-methyl-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride
    • Benzenemethanesulfonyl chloride, α-methyl-3-nitro-
    • Inchi: 1S/C8H8ClNO4S/c1-6(15(9,13)14)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3
    • InChI Key: AYTCJTUADJQNIK-UHFFFAOYSA-N
    • SMILES: ClS(C(C)C1C=CC=C(C=1)[N+](=O)[O-])(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 332
  • XLogP3: 2.1
  • Topological Polar Surface Area: 88.3

Benzenemethanesulfonyl chloride, α-methyl-3-nitro- Pricemore >>

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Additional information on Benzenemethanesulfonyl chloride, α-methyl-3-nitro-

Comprehensive Overview of Benzenemethanesulfonyl chloride, α-methyl-3-nitro- (CAS No. 1249991-87-4)

Benzenemethanesulfonyl chloride, α-methyl-3-nitro- (CAS No. 1249991-87-4) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique structural features, including the sulfonyl chloride and nitro functional groups, make it a valuable intermediate in synthetic chemistry. Researchers often explore its reactivity in nucleophilic substitution reactions, particularly in the development of novel drug candidates and biologically active molecules.

The compound's α-methyl-3-nitro substitution pattern enhances its versatility in organic synthesis, enabling the construction of complex molecular architectures. Recent studies highlight its role in catalyzed cross-coupling reactions, a trending topic in green chemistry. With growing interest in sustainable synthesis, scientists are investigating eco-friendly solvents and catalysts to optimize reactions involving Benzenemethanesulfonyl chloride, α-methyl-3-nitro-.

In the context of drug discovery, this compound has gained attention for its potential in designing enzyme inhibitors. Its sulfonyl chloride moiety allows for selective modifications, making it a key building block for targeted therapies. A frequently searched question among researchers is: "How does the nitro group influence the electronic properties of sulfonyl chlorides in medicinal chemistry?" The answer lies in its ability to modulate electron density, impacting binding affinity and metabolic stability.

From an industrial perspective, CAS No. 1249991-87-4 is often discussed in forums focusing on scale-up challenges and process optimization. Innovations in continuous flow chemistry have been applied to improve the safety and efficiency of its production. This aligns with the broader demand for automated synthesis platforms, a hot topic in modern chemical manufacturing.

Analytical characterization of Benzenemethanesulfonyl chloride, α-methyl-3-nitro- typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry. These methods address common queries such as "How to confirm the purity of sulfonyl chloride derivatives?"—a critical consideration given their sensitivity to moisture. Proper storage under inert conditions is emphasized in technical literature to maintain stability.

Emerging applications include its use in material science, particularly for modifying polymer surfaces. The compound's reactivity enables covalent attachment to nanostructured materials, a field gaining traction in energy storage research. This interdisciplinary relevance underscores why searches for "functionalized benzenesulfonyl chlorides in nanotechnology" have surged recently.

Regulatory aspects of CAS No. 1249991-87-4 are frequently updated to reflect evolving chemical safety standards. While not classified as hazardous under normal handling conditions, proper laboratory protocols must be followed. This aligns with industry-wide efforts to enhance occupational health practices—a subject of increasing importance in scientific communities.

The future outlook for α-methyl-3-nitro benzenemethanesulfonyl chloride appears promising, with patent analyses revealing growing interest in its derivatives for bioconjugation techniques. As the demand for precision chemistry rises, this compound's role in creating site-specific modifications will likely expand, answering the market need for more sophisticated chemical tools.

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